(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride is a chemical compound that belongs to the class of amino acids and piperidine derivatives. It is characterized by the presence of a piperidine ring with an amino group and an acetic acid moiety, which is esterified with methanol and exists as a dihydrochloride salt. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
This compound can be classified under:
The synthesis of (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride has been described in various patents, indicating its relevance in pharmaceutical applications, particularly in drug development .
The synthesis of (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride typically involves several steps:
The synthesis can be outlined as follows:
The molecular structure of (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride features:
The structural formula can be represented as follows:
Key structural features include:
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride can undergo various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride is primarily linked to its interaction with biological targets:
Research indicates that derivatives of piperidine compounds often exhibit activity against various biological targets, including those involved in neurological disorders .
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride has potential applications in:
The synthesis of piperidine derivatives, particularly (3-amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride, relies on strategic ring formation and functionalization. A prominent method involves catalytic hydrogenation of pyridine precursors. For instance, ruthenium-based heterogeneous catalysts enable cis-selective hydrogenation of substituted pyridines under mild conditions (20–50 °C, 10–50 bar H₂), achieving yields exceeding 85% and diastereomeric ratios >20:1 [6]. This approach circumvents harsh acidic conditions traditionally required for pyridine reduction.
Alternative routes employ nitro-tetrahydropyridine intermediates, where catalytic hydrogenation (e.g., Ni or Pd/C) reduces both nitro and alkene groups in a single step. This method delivers 3-aminopiperidine scaffolds with >90% conversion and eliminates the need for multi-step protection/deprotection sequences [4]. For chiral intermediates, enzymatic resolution using Candida antarctica lipase B has been applied to racemic tert-butyl 3-aminopiperidine-1-carboxylate, yielding enantiomerically pure (>99% ee) (R)-isomers essential for asymmetric synthesis [5].
Table 1: Key Synthetic Routes to 3-Aminopiperidine Intermediates
Method | Catalyst/Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|
Pyridine Hydrogenation | Ru/TiO₂, 30 bar H₂, 50°C | 85–92 | cis:trans = 22:1 |
Nitro Group Reduction | Pd/C, H₂ (1 atm), MeOH | 90–95 | N/A (achiral) |
Enzymatic Resolution | Lipase B, vinyl acetate | 40–45* | >99% ee (R) |
*Theoretical maximum yield for kinetic resolution is 50%.
Esterification of 3-aminopiperidine hinges on protecting group strategies and reaction engineering. N-Boc protection prior to carboxylic acid coupling prevents undesired salt formation. Using hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as activators, amide bond formation between N-Boc-3-aminopiperidine and haloacetic acid proceeds in >80% yield in dimethylformamide at 0–25°C [7] [10]. Subsequent esterification with methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or acid-catalyzed Fischer esterification optimizes methyl ester formation, minimizing racemization.
For N-alkylation, nucleophilic substitution is critical. Reacting 3-aminopiperidine with methyl bromoacetate in acetonitrile/triethylamine (2:1) at 60°C for 12 hours achieves 75–85% yield of the ester intermediate [10]. Key parameters include:
Dihydrochloride salt formation integrates atom economy and solvent reduction. Gas-phase hydrochlorination using hydrogen chloride vapor in 2-methyltetrahydrofuran generates the dihydrochloride salt directly from the freebase, achieving near-quantitative conversion and reducing solvent waste by 70% compared to liquid-phase methods [4] [8]. This approach aligns with green chemistry principles by eliminating aqueous workups and minimizing heavy metal catalysts.
Solvent-free mechanochemical synthesis has also been explored. Ball milling (3-aminopiperidin-1-yl)-acetic acid methyl ester with ammonium chloride and silica gel at 300 rpm for 1 hour yields the dihydrochloride salt with 92% efficiency and >99% purity. This method avoids volatile organic compounds entirely and reduces reaction times from hours to minutes [8].
Table 2: Green Metrics for Salt Formation Methods
Method | E-factor* | Atom Economy (%) | Solvent Consumption (mL/g) |
---|---|---|---|
Gas-Phase HCl | 0.8 | 95 | 0.5 |
Mechanochemical Milling | 0.3 | 98 | 0.1 |
Traditional Recrystallization | 15.0 | 65 | 30.0 |
*E-factor = kg waste/kg product.
Enantioselective synthesis of (R)-3-aminopiperidine, a precursor to (3-amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride, leverages transition-metal catalysis. Iridium complexes with chiral phosphine-oxazoline ligands catalyze asymmetric hydrogenation of 3-aminopyridinium salts, affording (R)-3-aminopiperidines with 94–99% ee under 50 bar H₂ [6]. The mechanism involves outer-sphere hydride transfer, where enantioselectivity is governed by steric interactions between the ligand and pyridinium substrate.
For C-chiral piperidines, palladium-catalyzed decarboxylative allylic alkylation of piperazinones achieves α-tertiary stereocenters. Using tris(4,4′-methoxydibenzylideneacetone)dipalladium(0) and (S)-(CF₃)₃-t-BuPHOX ligand at 5 mol% loading, allylated products form with 96% ee [8]. Reduction with lithium aluminum hydride then cleaves the amide bond, delivering chiral 3-substituted piperidines.
Organocatalytic approaches include Jørgensen’s α-chlorination of aldehydes followed by ring closure. MacMillan’s third-generation catalyst (14) mediates enantioselective chlorination (>90% ee), after which displacement with N,N′-dibenzylethylenediamine and cyclization yields 2-oxopiperazines. Hydrogenolysis removes benzyl groups, yielding enantioenriched 3-aminopiperidines [8].
Table 3: Asymmetric Synthesis Performance Metrics
Method | Catalyst | ee (%) | Reaction Scale |
---|---|---|---|
Iridium Hydrogenation | Ir/P,N-ligand complex | 94–99 | Up to 100 g |
Palladium Allylic Alkylation | Pd/(S)-(CF₃)₃-t-BuPHOX | 96 | 1–10 g |
Organocatalytic α-Chlorination | MacMillan catalyst (14) | 90–95 | 0.1–5 g |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1